An In-depth Technical Guide to Trimethyl(4-pyridyl)tin (CAS: 59020-06-3)
An In-depth Technical Guide to Trimethyl(4-pyridyl)tin (CAS: 59020-06-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and safety information for Trimethyl(4-pyridyl)tin. This organotin compound, a valuable reagent in organic synthesis, is particularly noted for its application in cross-coupling reactions. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key reactions.
Core Properties and Data
Trimethyl(4-pyridyl)tin, also known as 4-(Trimethylstannyl)pyridine, is a colorless to light yellow or orange clear liquid at room temperature.[1][2] It is an air- and heat-sensitive compound that should be stored under an inert atmosphere at temperatures below 0°C.[2]
Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 59020-06-3 | [2] |
| Molecular Formula | C₈H₁₃NSn | [3] |
| Molecular Weight | 241.91 g/mol | [2] |
| Appearance | Colorless to Light yellow to Light orange clear liquid | [1][2] |
| Boiling Point | 223.391 °C at 760 mmHg; 134 °C at 22.5 mmHg | [4] |
| Specific Gravity (20/20) | 1.42 | [1][2] |
| Refractive Index | 1.54 | [1][2] |
| Flash Point | 89 °C | [1][2][4] |
| Solubility | Soluble in organic solvents such as ether, hexane, and tetrahydrofuran. Insoluble in water. |
Note on Flash Point: While some sources report a flash point of -37°C, the more frequently cited value is 89°C, which is consistent with a combustible liquid classification.[1][2][4] The lower value may be erroneous or refer to a different set of conditions.
Spectroscopic Data
Detailed experimental spectroscopic data for Trimethyl(4-pyridyl)tin is not widely available in public databases. However, based on the analysis of similar compounds and general principles of spectroscopy, the following characteristics can be expected:
¹H NMR:
-
Trimethyltin protons (-Sn(CH₃)₃): A sharp singlet around 0.3 ppm, likely with satellite peaks due to coupling with tin isotopes (¹¹⁷Sn and ¹¹⁹Sn).
-
Pyridyl protons: Two sets of doublets in the aromatic region (7.0-8.6 ppm). The protons ortho to the nitrogen (H-2, H-6) would appear further downfield than the protons meta to the nitrogen (H-3, H-5).
¹³C NMR:
-
Trimethyltin carbons (-Sn(CH₃)₃): A signal in the upfield region, typically around -8 ppm.
-
Pyridyl carbons: Signals in the aromatic region (120-150 ppm). The carbon attached to the tin atom (C-4) would be significantly influenced by the electropositive tin. The carbons adjacent to the nitrogen (C-2, C-6) would be the most deshielded.
Infrared (IR) Spectroscopy:
-
C-H stretching (aromatic): Peaks above 3000 cm⁻¹.
-
C-H stretching (aliphatic, -CH₃): Peaks just below 3000 cm⁻¹.
-
C=C and C=N stretching (pyridine ring): A series of sharp bands in the 1600-1400 cm⁻¹ region.
-
Sn-C stretching: A characteristic absorption in the far-IR region, typically around 500-600 cm⁻¹.
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): The mass spectrum would be expected to show the molecular ion peak. Due to the isotopic distribution of tin, this peak would appear as a characteristic cluster of signals.
-
Fragmentation: Common fragmentation pathways would involve the loss of methyl groups and potentially the entire trimethyltin moiety.
Synthesis and Reactivity
Synthesis of Trimethyl(4-pyridyl)tin
A common method for the synthesis of arylstannanes is the reaction of an organolithium or Grignard reagent with a trialkyltin halide. A plausible synthetic route for Trimethyl(4-pyridyl)tin involves the reaction of 4-lithiopyridine with trimethyltin chloride. A detailed protocol for a similar compound, 2,6-Dimethyl-4-(tributylstannyl)pyridine, is provided below as a reference.
Experimental Protocol: Synthesis of a 4-Stannylpyridine Derivative (Adapted)
Materials:
-
4-Bromo-2,6-lutidine
-
n-Butyllithium (in hexanes)
-
Tributyltin chloride
-
Anhydrous diethyl ether
-
Dry ice/acetone bath
-
Nitrogen or Argon atmosphere
Procedure:
-
A flame-dried flask is charged with 4-bromo-2,6-lutidine and anhydrous diethyl ether under a nitrogen atmosphere.
-
The solution is cooled to -60°C using a dry ice/acetone bath.
-
A solution of n-butyllithium is added dropwise, maintaining the temperature below -58°C.
-
After stirring for 15 minutes, tributyltin chloride is added slowly, keeping the temperature between -60°C and -57°C.
-
The reaction mixture is stirred for an additional 45 minutes at -60°C before being allowed to warm to room temperature over 2 hours.
-
The reaction is quenched and worked up to remove the lithium chloride precipitate.
-
The solvent is removed under reduced pressure to yield the crude product.
Note: This is an adapted procedure. For the synthesis of Trimethyl(4-pyridyl)tin, 4-halopyridine (e.g., 4-chloropyridine or 4-bromopyridine) and trimethyltin chloride would be used as starting materials.
Reactivity and Applications in Drug Development
Trimethyl(4-pyridyl)tin is a key building block in organic synthesis, primarily utilized in palladium-catalyzed Stille cross-coupling reactions.[5][6][7] This reaction forms a carbon-carbon bond between the organostannane and an organic halide or triflate, making it a powerful tool for constructing complex molecular architectures, a common requirement in drug development. The pyridine moiety can act as a versatile scaffold or a key pharmacophore in biologically active molecules.
The Stille Coupling Reaction
The catalytic cycle of the Stille reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination.
Experimental Protocol: General Procedure for Stille Coupling
Materials:
-
Aryl or vinyl halide/triflate
-
Trimethyl(4-pyridyl)tin
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (if required, e.g., PPh₃, AsPh₃)
-
Anhydrous, degassed solvent (e.g., THF, DMF, toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the aryl or vinyl halide/triflate, palladium catalyst, and any additional ligand.
-
Add the anhydrous, degassed solvent via syringe.
-
Add Trimethyl(4-pyridyl)tin (typically 1.0-1.2 equivalents) to the reaction mixture.
-
Heat the reaction to the desired temperature (often between 60-120°C) and monitor its progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature.
-
Workup typically involves dilution with an organic solvent and washing with an aqueous solution of potassium fluoride to remove tin byproducts.
-
The organic layer is then dried and concentrated, and the crude product is purified by chromatography.
Safety and Handling
Trimethyl(4-pyridyl)tin is a highly toxic compound and should be handled with extreme caution by trained personnel in a well-ventilated fume hood.
Hazard Statements:
-
Fatal if swallowed, in contact with skin, or if inhaled.[1][2]
-
Causes skin irritation.[2]
-
Causes serious eye irritation.
-
Very toxic to aquatic life with long-lasting effects.[1]
Precautionary Measures:
-
Wear appropriate personal protective equipment (gloves, lab coat, safety goggles).
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Do not get in eyes, on skin, or on clothing.[2]
-
Use only outdoors or in a well-ventilated area.
-
Avoid release to the environment.[1]
-
In case of exposure, seek immediate medical attention.
Disposal:
-
Dispose of contents and container to an approved waste disposal plant.
This guide provides a summary of the available information on Trimethyl(4-pyridyl)tin. Researchers should always consult the latest Safety Data Sheet (SDS) before handling this compound and refer to peer-reviewed literature for specific applications and detailed experimental conditions.
References
- 1. Stille Coupling | NROChemistry [nrochemistry.com]
- 2. rsc.org [rsc.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926) [hmdb.ca]
- 5. Stille Coupling [organic-chemistry.org]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
